- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to SulfoxidesPhosphorus, 2011, 186(2), 271-280,
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

10H-Phenothiazine 5-Oxide structure
商品名:10H-Phenothiazine 5-Oxide
10H-Phenothiazine 5-Oxide 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- インチ: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- InChIKey: DSAFSORWJPSMQS-UHFFFAOYSA-N
- ほほえんだ: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 215.04000
- どういたいしつりょう: 215.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 433.3°C at 760 mmHg
- フラッシュポイント: 215.9°C
- 屈折率: 1.769
- PSA: 48.31000
- LogP: 3.91400
10H-Phenothiazine 5-Oxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
10H-Phenothiazine 5-Oxide 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309225-0.1g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
Enamine | EN300-309225-1.0g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1256754-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$425 | 2024-06-07 | |
abcr | AB375165-5g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5g |
€654.00 | 2025-02-20 | ||
Aaron | AR007QBZ-10g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 98% | 10g |
$698.00 | 2025-02-26 | |
1PlusChem | 1P007Q3N-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$326.00 | 2025-02-22 | |
1PlusChem | 1P007Q3N-1g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 1g |
$94.00 | 2025-02-22 |
10H-Phenothiazine 5-Oxide 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
リファレンス
- Biotransformation of N-acetylphenothiazine by fungiApplied Microbiology and Biotechnology, 1999, 52(4), 553-557,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
リファレンス
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidantJournal of the Serbian Chemical Society, 2010, 75(3), 307-316,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reactionChemistry Letters, 1990, (3), 393-6,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
リファレンス
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromidesEurasian Chemical Communications, 2020, 2(1), 44-50,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
リファレンス
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional ChemoselectivityAdvanced Materials (Weinheim, 2020, 32(4),,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
リファレンス
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcoholsPolyhedron, 2019, 170, 138-150,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysisZhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
リファレンス
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridoneIzvestiya Akademii Nauk SSSR, 1987, (2), 444-7,
10H-Phenothiazine 5-Oxide Raw materials
- Promazine
- Phenothiazine
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Acetylphenothiazine
- 10H-Phenothiazine,4a,10a-dihydro-
- 10-ethenylphenothiazine 5-oxide
- 10-Methylphenothiazine
10H-Phenothiazine 5-Oxide Preparation Products
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 3H-Phenothiazin-3-one (581-30-6)
- Phenothiazine S,S-Dioxide (1209-66-1)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
10H-Phenothiazine 5-Oxide 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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推奨される供給者
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

清らかである:99%
はかる:5g
価格 ($):366.0